2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its intricate structure, which includes a quinoline core, a benzodioxole moiety, and various functional groups such as amino, dimethylamino, oxo, and carbonitrile groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using a suitable benzodioxole precursor.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-amino-4-(1,3-benzodioxol-5-yl)-1-(dimethylamino)-5-oxo-7-phenylquinoline share a similar quinoline core but differ in the presence of specific functional groups.
Benzodioxole Derivatives: Compounds like 1,3-benzodioxol-5-yl-amine have a similar benzodioxole moiety but lack the quinoline structure.
Uniqueness
The uniqueness of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its combination of diverse functional groups and complex structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-28(2)29-19-10-17(15-6-4-3-5-7-15)11-20(30)24(19)23(18(13-26)25(29)27)16-8-9-21-22(12-16)32-14-31-21/h3-9,12,17,23H,10-11,14,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILWNWRGBKQPNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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